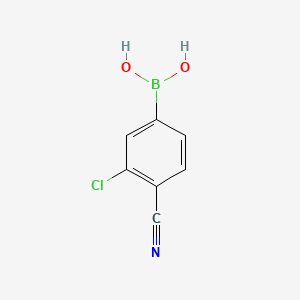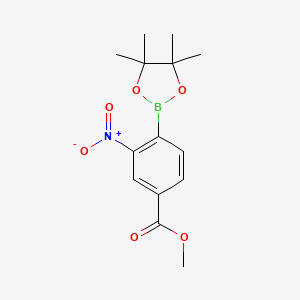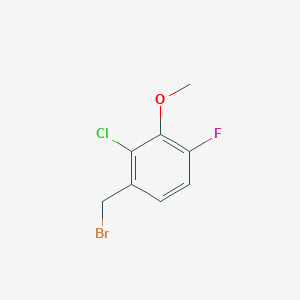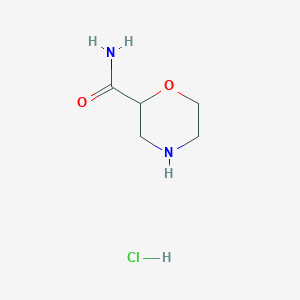
(3-Chloro-4-cyanophenyl)boronic acid
Vue d'ensemble
Description
“(3-Chloro-4-cyanophenyl)boronic acid” is a chemical compound with the molecular formula C7H5BClNO2 . It is a solid substance with a molecular weight of 181.39 . The IUPAC name for this compound is 3-chloro-4-cyanophenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids like “(3-Chloro-4-cyanophenyl)boronic acid” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “(3-Chloro-4-cyanophenyl)boronic acid” is 1S/C7H5BClNO2/c9-7-3-6 (8 (11)12)2-1-5 (7)4-10/h1-3,11-12H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids like “(3-Chloro-4-cyanophenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of organoboron compounds with organic halides or triflates in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
“(3-Chloro-4-cyanophenyl)boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 405.2±55.0 °C at 760 mmHg, and a flash point of 198.8±31.5 °C . It has a molar refractivity of 42.7±0.4 cm3, and a molar volume of 128.2±5.0 cm3 .Applications De Recherche Scientifique
Specific Scientific Field
Organic Chemistry, specifically transition metal catalysed carbon–carbon bond forming reactions .
Summary of the Application
“(3-Chloro-4-cyanophenyl)boronic acid” is used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
Methods of Application or Experimental Procedures
The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The specific methods of application or experimental procedures can vary depending on the specific SM coupling conditions.
Results or Outcomes
The outcome of the SM coupling reaction is the formation of a new carbon-carbon bond . The specific results or outcomes can vary depending on the other reagents and conditions used in the reaction.
Conjugate Addition Reactions
Specific Scientific Field
Organic Chemistry, specifically conjugate addition reactions .
Summary of the Application
“(3-Chloro-4-cyanophenyl)boronic acid” can be used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides .
Results or Outcomes
The outcome of the conjugate addition reaction is the formation of arylethanesulfonamides . The specific results or outcomes can vary depending on the other reagents and conditions used in the reaction.
Cross-Coupling Reactions
Specific Scientific Field
Organic Chemistry, specifically cross-coupling reactions .
Summary of the Application
“(3-Chloro-4-cyanophenyl)boronic acid” can be used in cross-coupling reactions with diazoesters or potassium cyanate .
Results or Outcomes
The outcome of the cross-coupling reaction is the formation of new carbon-nitrogen or carbon-carbon bonds . The specific results or outcomes can vary depending on the other reagents and conditions used in the reaction.
Synthesis of Biarylketones and Phthalides
Specific Scientific Field
Organic Chemistry, specifically the synthesis of biarylketones and phthalides .
Summary of the Application
“(3-Chloro-4-cyanophenyl)boronic acid” can be used in the synthesis of biarylketones and phthalides .
Results or Outcomes
The outcome of the synthesis is the formation of biarylketones and phthalides . The specific results or outcomes can vary depending on the other reagents and conditions used in the reaction.
Piperidine-based MCH R1 Antagonists
Specific Scientific Field
Medicinal Chemistry, specifically the synthesis of piperidine-based MCH R1 antagonists .
Summary of the Application
“(3-Chloro-4-cyanophenyl)boronic acid” can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
Results or Outcomes
The outcome of the synthesis is the formation of piperidine-based MCH R1 antagonists . The specific results or outcomes can vary depending on the other reagents and conditions used in the reaction.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-chloro-4-cyanophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJTUOIMDNJEHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674576 | |
| Record name | (3-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-cyanophenyl)boronic acid | |
CAS RN |
1008415-02-8 | |
| Record name | (3-Chloro-4-cyanophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-cyanophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile](/img/structure/B1421186.png)
![N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B1421187.png)






![4'-Methyl-[1,4']bipiperidinyl dihydrochloride](/img/structure/B1421198.png)




